

Spectroscopic and Synthetic Profile of 2-(3-nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-nitrophenyl)-1H-imidazole

Cat. No.: B075898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for **2-(3-nitrophenyl)-1H-imidazole**. Due to the limited availability of direct experimental spectra for the title compound, this guide leverages data from closely related analogs to provide estimated spectroscopic values. These estimations are intended to serve as a reference point for researchers working with this and similar molecules.

Spectroscopic Data

The following tables summarize the estimated spectroscopic data for **2-(3-nitrophenyl)-1H-imidazole**. The data for the 3-nitrophenyl moiety is extrapolated from reported values for 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole and 2-(3-nitrophenyl)-1H-benzo[d]imidazole. The data for the imidazole ring is based on the parent 1H-imidazole, with expected shifts due to the C2-substituent.

Table 1: Estimated ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~12.5 - 13.5	br s	N-H (imidazole)
~8.80	t, $J \approx 2.0$ Hz	H-2' (nitrophenyl)
~8.35	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	H-6' (nitrophenyl)
~8.20	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	H-4' (nitrophenyl)
~7.70	t, $J \approx 8.0$ Hz	H-5' (nitrophenyl)
~7.20	s	H-4/H-5 (imidazole)

Solvent: DMSO-d₆

Table 2: Estimated ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~148.5	C-3' (nitrophenyl)
~145.0	C-2 (imidazole)
~135.0	C-6' (nitrophenyl)
~132.0	C-1' (nitrophenyl)
~130.5	C-5' (nitrophenyl)
~124.0	C-4' (nitrophenyl)
~122.0	C-2' (nitrophenyl)
~120.0	C-4/C-5 (imidazole)

Solvent: DMSO-d₆

Table 3: Estimated Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3400 - 3200	N-H stretching
~3100	C-H stretching (aromatic/imidazole)
~1600	C=N stretching
~1530, ~1350	NO ₂ stretching (asymmetric, symmetric)
~1480	C=C stretching (aromatic)

Sample Preparation: KBr pellet

Table 4: Estimated Mass Spectrometry (MS) Data

m/z	Assignment
189.05	[M] ⁺ (Molecular Ion)
143.06	[M - NO ₂] ⁺
116.05	[M - NO ₂ - HCN] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic characterization of **2-(3-nitrophenyl)-1H-imidazole**.

Synthesis of 2-(3-nitrophenyl)-1H-imidazole

This procedure is adapted from the general synthesis of 2-arylimidazoles.[\[1\]](#)

Materials:

- 3-Nitrobenzaldehyde
- Glyoxal (40% aqueous solution)

- Ammonium acetate
- Ethanol
- Deionized water
- Ethyl acetate
- Hexane

Procedure:

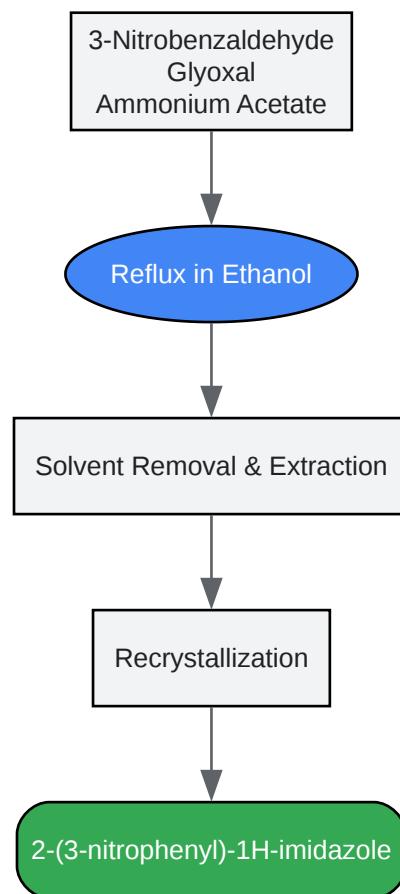
- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (1 equivalent), glyoxal (1 equivalent of a 40% aqueous solution), and ammonium acetate (2.5 equivalents).
- Add ethanol as a solvent to the flask.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- To the resulting residue, add deionized water and extract the product with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the ethyl acetate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure **2-(3-nitrophenyl)-1H-imidazole**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

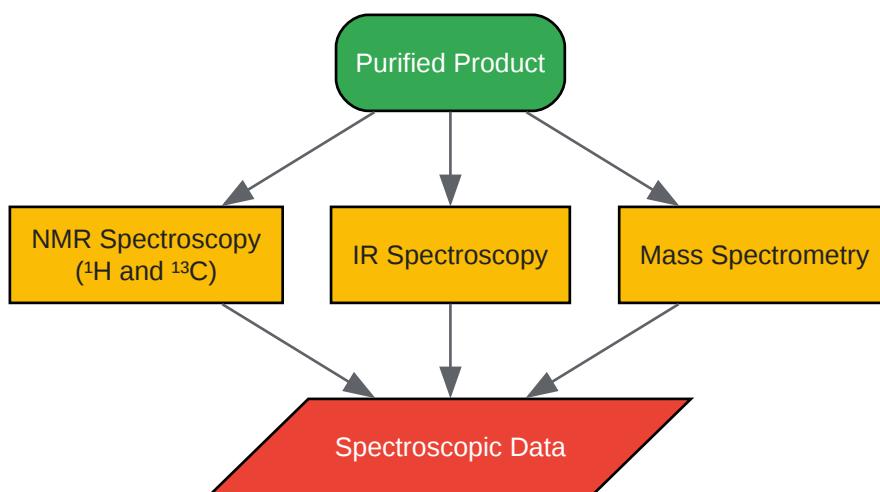
- Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:


- Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the purified product with dry KBr powder.
- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

- Introduce a small amount of the purified product into a mass spectrometer, typically using a direct insertion probe for solid samples.
- Acquire the mass spectrum using electron ionization (EI) at 70 eV.
- Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.


Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **2-(3-nitrophenyl)-1H-imidazole**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(3-nitrophenyl)-1H-imidazole**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic characterization workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-(3-nitrophenyl)-1H-imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075898#spectroscopic-data-for-2-3-nitrophenyl-1h-imidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

